

# An In-depth Technical Guide to 2-(4-Methoxybenzoyl)oxazole

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## Compound of Interest

Compound Name: 2-(4-Methoxybenzoyl)oxazole

Cat. No.: B1324201

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## Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of **2-(4-Methoxybenzoyl)oxazole**. While direct experimental data for this specific compound is limited in publicly available literature, this document consolidates predicted data based on structurally related compounds and established chemical principles. It serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar oxazole derivatives in drug discovery and development. The oxazole core is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities.

## Chemical Structure and Identifiers

**2-(4-Methoxybenzoyl)oxazole** is a heterocyclic compound featuring an oxazole ring substituted with a 4-methoxybenzoyl group at the 2-position.

Identifier	Value
IUPAC Name	(4-methoxyphenyl)(oxazol-2-yl)methanone
CAS Number	898759-50-7
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>3</sub>
Molecular Weight	203.19 g/mol
SMILES	COc1=CC=C(C=C1)C(=O)C2=NC=CO2
InChI	InChI=1S/C11H9NO3/c1-14-9-5-3-8(4-6-9)10(13)11-12-6-7-15-11/h3-7H,1H3

## Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of **2-(4-Methoxybenzoyl)oxazole**. These values are estimations based on computational models and data from analogous compounds.

Property	Predicted Value
Melting Point	Not available
Boiling Point	~350-450 °C
LogP	~2.0-2.5
pKa (most basic)	~0.5-1.5 (for the oxazole nitrogen)
Solubility	Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.

## Spectroscopic Data (Predicted)

Direct experimental spectra for **2-(4-Methoxybenzoyl)oxazole** are not readily available. The following are predicted spectroscopic characteristics based on the analysis of structurally similar compounds.

## <sup>1</sup>H NMR Spectroscopy (Predicted)

The expected proton NMR chemical shifts (in ppm, relative to TMS) in a solvent like CDCl<sub>3</sub> are as follows:

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity
Methoxy (-OCH <sub>3</sub> )	3.8 - 4.0	Singlet
Aromatic (H2', H6')	7.9 - 8.1	Doublet
Aromatic (H3', H5')	6.9 - 7.1	Doublet
Oxazole (H5)	7.8 - 8.0	Singlet or Doublet
Oxazole (H4)	7.2 - 7.4	Singlet or Doublet

## <sup>13</sup>C NMR Spectroscopy (Predicted)

The expected carbon NMR chemical shifts (in ppm) in a solvent like CDCl<sub>3</sub> are as follows:

Carbon	Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)	180 - 185
Oxazole (C2)	158 - 162
Oxazole (C5)	128 - 132
Oxazole (C4)	140 - 145
Methoxy (-OCH <sub>3</sub> )	55 - 56
Aromatic (C4')	163 - 165
Aromatic (C1')	128 - 130
Aromatic (C2', C6')	130 - 132
Aromatic (C3', C5')	113 - 115

## Infrared (IR) Spectroscopy (Predicted)

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
C=O (ketone)	1650 - 1680	Strong
C=N (oxazole)	1580 - 1620	Medium to Strong
C-O-C (ether & oxazole)	1250 - 1300 & 1020 - 1050	Strong
Aromatic C-H	3000 - 3100	Medium

## **Mass Spectrometry (Predicted)**

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak  $[M]^+$  at m/z 203. Key fragmentation patterns would likely involve the cleavage of the benzoyl group and the oxazole ring.

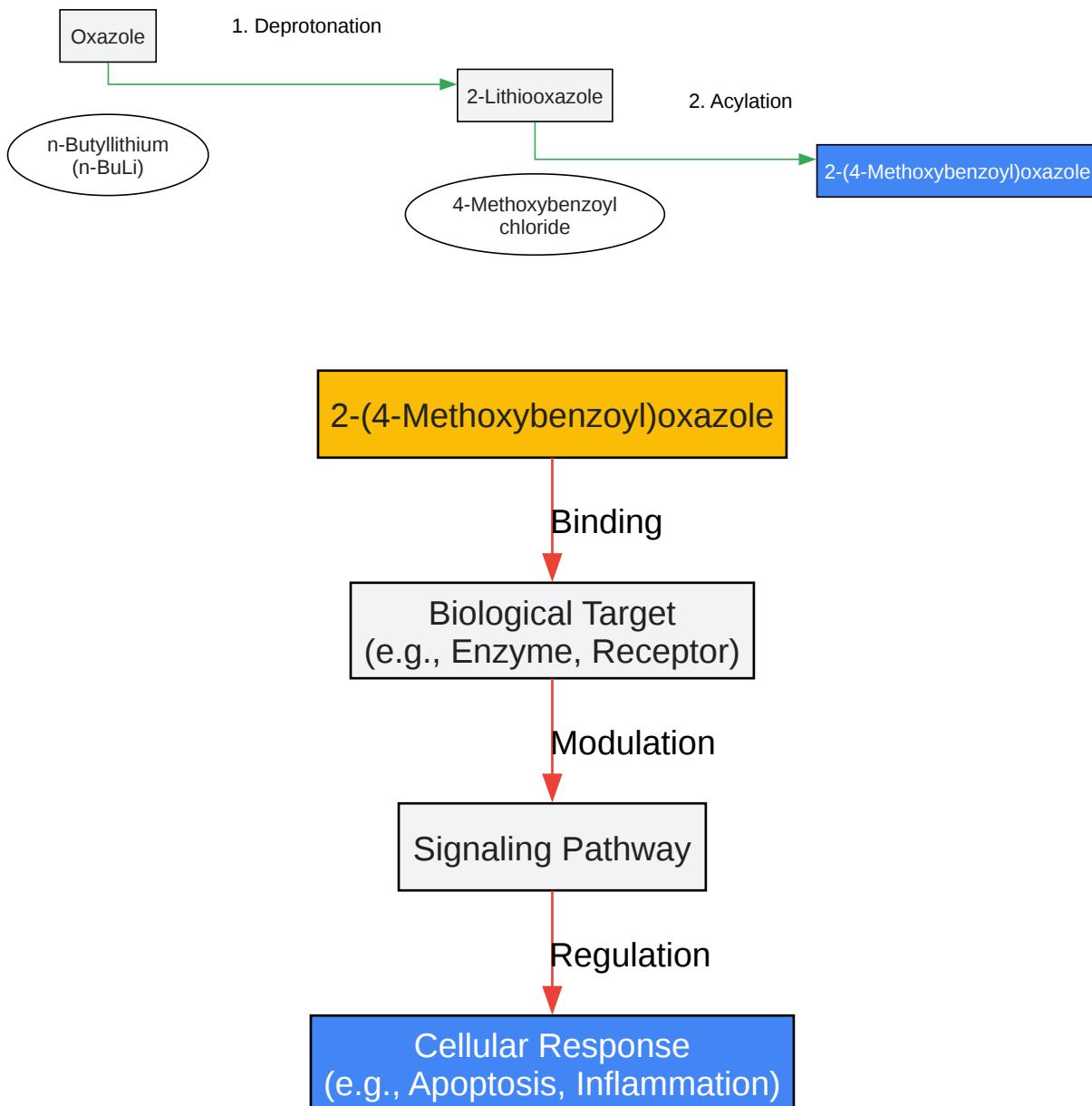
m/z	Fragment Ion
203	$[M]^+$
135	$[\text{CH}_3\text{OC}_6\text{H}_4\text{CO}]^+$
107	$[\text{CH}_3\text{OC}_6\text{H}_4]^+$
77	$[\text{C}_6\text{H}_5]^+$
68	$[\text{C}_3\text{H}_2\text{NO}]^+$ (oxazole ring fragment)

## **Synthesis Protocols**

While a specific, optimized synthesis for **2-(4-Methoxybenzoyl)oxazole** is not detailed in the available literature, several established methods for the synthesis of 2-acyloxazoles can be adapted.

## **Proposed Synthetic Pathway: Acylation of an Organometallic Oxazole Reagent**

This approach involves the preparation of a 2-lithiooxazole or 2-(trimethylstannyl)oxazole intermediate followed by acylation with 4-methoxybenzoyl chloride.



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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(4-Methoxybenzoyl)oxazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1324201#what-is-the-structure-of-2-4-methoxybenzoyl-oxazole>

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